Sodium polystyrene sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

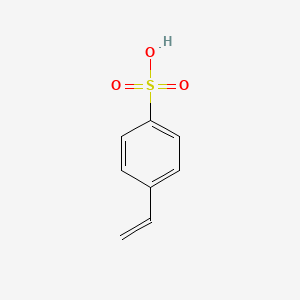

4-ethenylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFQRLKWCCTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28210-41-5 | |

| Record name | Poly(4-styrenesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28210-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5045045 | |

| Record name | 4-Ethenylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

30% Aqueous solution: Amber liquid; [Alfa Aesar MSDS], Solid | |

| Record name | Polystyrene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.59e-01 g/L | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-70-4, 28210-41-5, 9080-79-9 | |

| Record name | 4-Styrenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Styrenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethenylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethenylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-STYRENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1822L42I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polystyrene sulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Polymerization Methodologies for Sodium Polystyrene Sulfonate

Conventional Sulfonation Routes of Polystyrene

The most established method for producing sodium polystyrene sulfonate is through the post-polymerization sulfonation of polystyrene. This process involves introducing sulfonic acid groups (-SO₃H) onto the phenyl rings of the polystyrene backbone, which are subsequently neutralized to the sodium salt. These methods are broadly categorized as "hard" or "soft," depending on the reactivity of the sulfonating agent and the reaction conditions. acs.org

"Hard" Sulfonation Techniques and Associated Side Reactions

"Hard" sulfonation employs strong sulfonating agents and rigorous conditions to achieve a high degree of sulfonation, often exceeding 90%. acs.orgresearchgate.net Common reagents include fuming sulfuric acid and chlorosulfonic acid. acs.orgacs.org While effective in introducing a high density of functional groups, these harsh conditions can lead to several undesirable side reactions that compromise the structural integrity of the polymer.

Key side reactions include:

Oxidation: The strong oxidizing nature of the reagents can lead to the degradation of the polymer backbone. acs.org

Chain Scission: The polymer chains can be cleaved, resulting in a lower molecular weight and altered mechanical properties. acs.orgacs.org

Sulfone Cross-linking: A significant side reaction is the formation of sulfone bridges (-SO₂-) between adjacent polymer chains. acs.orgcore.ac.uk This occurs when a sulfonic acid group on one chain reacts with an un-sulfonated phenyl ring on another, creating a cross-linked, and often insoluble, material. acs.orggeneesmiddeleninformatiebank.nl This is particularly problematic when excess sulfonating agent is used. acs.org

These defects can lead to a final product with a dark color, reduced solubility, and inconsistent performance characteristics. core.ac.uk

"Soft" Sulfonation Approaches and Defect Control

To mitigate the issues associated with hard sulfonation, "soft" sulfonation methods have been developed. These approaches utilize milder reagents or carefully controlled reaction conditions to minimize side reactions while achieving a desired degree of sulfonation. acs.org

A widely used soft method involves using acetyl sulfate (B86663) as the sulfonating agent. scielo.br Acetyl sulfate is typically prepared in situ by reacting sulfuric acid with acetic anhydride (B1165640) in a solvent like dichloroethane. scielo.br This method allows for the generation of random ionic functionalities along the polymer chain with significantly less degradation or cross-linking. scielo.br The level of sulfonation can be controlled by adjusting the ratio of acetyl sulfate to polystyrene. scielo.br

Other strategies for defect control include:

Temperature Control: Carefully managing the reaction temperature when using concentrated sulfuric acid can balance the rate of sulfonation against the rate of side reactions, combining the benefits of both hard and soft methods. acs.org

Use of Swelling Agents: For heterogeneous sulfonation of polystyrene particles, swelling agents like 1,2-dichloroethane (B1671644) (DCE) are used to facilitate the penetration of the sulfonating agent into the hydrophobic polymer, allowing for more uniform sulfonation under milder conditions. mdpi.com

Novel Reagents: Recent research has explored the use of sulfonic acid-based ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), as sulfonating agents. acs.org This reagent allows for stoichiometric control, effectively sulfonating polystyrene with minimal defects and high regioselectivity for the para position, avoiding the need for a large excess of the sulfonating agent. acs.org

| Method Type | Sulfonating Agent(s) | Typical Conditions | Advantages | Common Side Reactions/Defects |

|---|---|---|---|---|

| "Hard" Sulfonation | Fuming Sulfuric Acid, Chlorosulfonic Acid | High temperatures, excess agent | High degree of sulfonation (>90%) acs.org | Sulfone cross-linking, chain scission, oxidation acs.orgacs.org |

| "Soft" Sulfonation | Acetyl Sulfate (from Sulfuric Acid + Acetic Anhydride) | Low temperatures (e.g., 0°C to room temp.) in a solvent (e.g., dichloroethane) scielo.br | Minimal degradation and cross-linking, controllable sulfonation level scielo.br | Lower reaction rates, requires solvent handling |

| "Soft" Sulfonation | Concentrated Sulfuric Acid with Swelling Agent (e.g., DCE) | Moderate temperatures (e.g., 80°C) mdpi.com | Accelerates reaction and improves sulfonation uniformity for solid PS mdpi.com | Potential for side reactions if temperature is too high mdpi.com |

| "Soft" Sulfonation (Ionic Liquid) | 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) | Mild temperatures, stoichiometric ratio of agent to monomer acs.org | High yield, minimal defects, high regioselectivity, controllable sulfonation acs.org | Newer technology, reagent availability |

Cross-linking Strategies during Sulfonation

Cross-linking is a critical aspect of producing this compound resins, as it imparts insolubility and mechanical stability. Cross-linking can be achieved either before or during the sulfonation process.

The most common industrial method involves copolymerizing styrene (B11656) with a cross-linking agent, typically divinylbenzene (B73037) (DVB), to form insoluble beads. mdpi.comgoogle.com These pre-cross-linked beads are then sulfonated. mdpi.comgoogle.com The dense, hydrophobic nature of these particles makes sulfonation challenging, often requiring a swelling agent to allow the sulfonating reagent to penetrate the polymer matrix. mdpi.com

Alternatively, cross-linking can be introduced simultaneously with sulfonation. This can be an unintended consequence of "hard" sulfonation, which forms sulfone bridges. core.ac.uk However, controlled methods also exist. For instance, a Friedel–Crafts reaction can be employed using a cross-linker like formaldehyde (B43269) dimethyl acetal, which forms methylene (B1212753) bridges between the aryl rings of the polymer chains. rsc.org Another approach involves using specific aryl compounds with at least two –CH₂X radicals (where X is hydroxyl or a halogen) as cross-linking reagents within the sulfonating solution. google.com

Controlled Radical Polymerization for this compound

An alternative and more precise route to synthesizing this compound involves the direct polymerization of the sodium 4-styrenesulfonate monomer. This approach avoids the harsh post-polymerization modification steps and the associated side reactions, resulting in a "perfectly" sulfonated polymer with a well-defined structure. acs.org Controlled radical polymerization (CRP) techniques are particularly suited for this purpose, as they allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and high chain-end fidelity. researchgate.netwikipedia.org

Reversible-Deactivation Radical Polymerization (RDRP) Syntheses

Reversible-deactivation radical polymerization (RDRP) is a class of polymerizations where propagating radicals are reversibly converted into dormant species, minimizing irreversible termination reactions. wikipedia.org This allows for polymer chains to grow more uniformly. Several RDRP methods have been successfully applied to the polymerization of sodium 4-styrenesulfonate.

One prominent RDRP technique is Atom Transfer Radical Polymerization (ATRP) . ATRP has been used to synthesize this compound in aqueous media. acs.orgresearchgate.net The process typically involves a transition metal complex (e.g., a copper-ligand complex) that mediates a reversible halogen atom transfer, controlling the concentration of active radical species. d-nb.info By adjusting reaction parameters such as pH, co-solvents (e.g., methanol), and salt concentration, a wide range of molecular weights (from 20,000 to 400,000 g·mol⁻¹) with low dispersities (Đ < 1.3) can be achieved. researchgate.net

Another RDRP method is Nitroxide-Mediated Polymerization (NMP) , which uses stable nitroxide radicals (like TEMPO) to reversibly trap the growing polymer chains, has also been employed for the direct polymerization of sodium styrene sulfonate. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that offers excellent control over the polymerization of a wide range of monomers, including sodium 4-styrenesulfonate. researchgate.netmdpi.com The RAFT process is controlled by a chain transfer agent, typically a thiocarbonylthio compound. wikipedia.org This agent mediates the exchange between active (propagating) and dormant polymer chains, leading to a controlled polymerization.

RAFT has been successfully used to prepare well-defined this compound with low dispersity values. nih.gov The polymerization can be conducted in aqueous solutions at moderate temperatures. nih.gov This technique is robust and allows for the synthesis of complex architectures, such as block copolymers, by sequentially adding different monomers. researchgate.netresearchgate.net For example, a library of heparin-mimetic copolymers has been prepared from sulfonated monomers, including sodium 4-styrene sulfonate, using RAFT polymerization. researchgate.net

| Polymerization Method | Key Reagents | Typical Conditions | Resulting Polymer Characteristics |

|---|---|---|---|

| ATRP (RDRP) | Monomer: Sodium 4-styrenesulfonate Initiator: e.g., Sodium 4-bromomethylbenzoate Catalyst System: e.g., CuBr/Bpy | Aqueous or water/methanol (B129727) mixtures, ambient to moderate temperatures (e.g., 20-60°C) researchgate.netd-nb.info | Controlled molecular weight (e.g., 20-400 kDa), low dispersity (Đ ≈ 1.05–1.3), high end-group fidelity researchgate.net |

| NMP (RDRP) | Monomer: Sodium 4-styrenesulfonate Mediator: e.g., TEMPO | Water/ethylene glycol mixture researchgate.net | Well-defined polymers with controlled molecular weight |

| RAFT | Monomer: Sodium 4-styrenesulfonate Initiator: e.g., AIBN Chain Transfer Agent (CTA): e.g., Trithiocarbonate or Dithiobenzoate compounds | Aqueous solution, moderate temperatures (e.g., 70°C) nih.gov | Predetermined molecular weight, narrow molecular weight distribution (Đ < 1.11 reported for similar systems), suitable for block copolymer synthesis nih.govresearchgate.net |

Atom Transfer Radical Polymerization (ATRP) of Protected Styrene Sulfonates

Atom Transfer Radical Polymerization (ATRP) presents a robust method for synthesizing well-defined polymers, but the direct polymerization of ionic monomers like sodium styrene sulfonate can be challenging due to the sulfonic acid group's interaction with the ATRP catalyst. nih.govresearchgate.net To circumvent this, a common and effective strategy is the ATRP of a protected styrene sulfonate monomer, followed by a deprotection step to yield the final sulfonated polymer. nih.govaston.ac.uk

This approach allows the polymerization to be carried out in common organic solvents, which is particularly advantageous for creating block copolymers with segments of differing polarities. aston.ac.uk Various protected monomers have been utilized, including alkyl esters such as neopentyl p-styrene sulfonate (NSS) and p-phenyl styrenesulfonate. nih.govaston.ac.uk

The ATRP of these protected monomers is typically conducted using a copper-based catalyst system, such as CuBr paired with a ligand like bipyridine (bpy) or pentamethyldiethylenetriamine (PMDETA), and an initiator like 1-phenylethyl bromide (1-PEBr). nih.govnih.gov The choice of solvent, such as diphenyl ether (DPE) or dimethylformamide (DMF), can influence the reaction yield and control over the polymer's molecular weight and dispersity. nih.govnih.gov For instance, studies have shown that using a CuBr/PMDETA catalyst system in DPE can lead to higher yields and lower polydispersity index (PDI) values compared to other combinations. nih.govnih.gov After polymerization, the protecting groups are removed, typically through chemical or thermal treatment, to reveal the sulfonic acid groups. nih.govaston.ac.uk This two-step process facilitates the synthesis of well-defined homopolymers and copolymers with controlled architectures. researchgate.net

Emulsion Polymerization Techniques for Cross-linked Polystyrene Sulfonate Particles

Emulsion polymerization is a widely used technique for producing cross-linked this compound particles, often in the form of nanoparticles or beads. acs.orgacs.org These particles have significant applications, particularly as ion-exchange resins. acs.org The synthesis involves the copolymerization of a styrene monomer, a cross-linking agent, and an ionic comonomer that also acts as an emulsifier.

Divinylbenzene (DVB) is the most common cross-linking agent, creating a three-dimensional polymer network. acs.orgresearchgate.net Sodium styrene sulfonate (NaSS) itself is frequently used as a comonomer that imparts ionic character to the particle surface, enhancing colloidal stability and eliminating the need for a separate emulsifier (emulsifier-free synthesis). acs.orgacs.org The concentration of both DVB and NaSS in the reaction feed are critical parameters that control the final properties of the particles.

Research has demonstrated that increasing the concentration of the cross-linker (DVB) tends to increase the average particle diameter. researchgate.net Conversely, increasing the amount of the emulsifying comonomer (NaSS) leads to a higher ion exchange capacity (IEC) for the resulting particles. acs.orgresearchgate.net For example, by varying the NaSS content from 4 to 28 wt%, the IEC of the cross-linked particles was increased from 0.05 to 2.2 meq/g. acs.orgresearchgate.net This methodology allows for the synthesis of particles with tailored sizes and functionalities. Emulsion polymerization can produce polystyrene nanoparticles with diameters in the range of 40-60 nm, while emulsifier-free methods typically yield slightly larger particles of 80-90 nm. acs.orgacs.org

An alternative approach involves the emulsion polymerization of a protected monomer, such as 4-styrene sulfonic acid ethyl ester, with DVB, followed by saponification to convert the ester groups into sulfonic acid groups. mdpi.comresearchgate.net

Functionalization of Polystyrene Sulfonate and Related Copolymers

The properties of this compound can be further tailored for specific applications through functionalization, either by grafting molecules onto its surface or by copolymerizing it with other monomers.

Surface functionalization by grafting polymers from or onto a substrate can dramatically alter its surface properties. This compound (pNaSS) has been successfully grafted onto a variety of surfaces, including metals like titanium and polymers such as poly(ε-caprolactone) (PCL), to enhance their biocompatibility and other characteristics. nih.govnih.gov

A prevalent "grafting-from" method is surface-initiated ATRP (SI-ATRP). nih.govaip.org This process typically involves a two-step procedure: first, an ATRP initiator is immobilized on the substrate surface, and second, the NaSS monomers are polymerized directly from the surface, creating a dense layer of grafted polymer chains. aip.orgaip.org This technique has been used to create smooth, uniform pNaSS films on titanium and silicon substrates. aip.orgaip.org

Other grafting methods include using ozonation to create peroxide-initiating groups on a polymer surface, followed by radical graft polymerization. nih.gov A novel approach for grafting onto titanium involves using a bio-adhesive anchor molecule, such as a modified dopamine, to link pre-synthesized, architecture-controlled pNaSS chains to the surface. researchgate.netnih.gov This "grafting-to" method combines reversible addition-fragmentation chain transfer (RAFT) polymerization to create the polymer, followed by attachment to the dopamine-functionalized surface. nih.gov These functionalization techniques can create surfaces with specific charge structures that modulate the adsorption of proteins and enhance cellular interactions. nih.gov

Copolymerization is a versatile strategy to create materials that combine the properties of this compound with those of other polymers, resulting in tailored characteristics. NaSS can be copolymerized with a range of monomers using various polymerization techniques.

For example, free radical polymerization has been used to synthesize copolymers of NaSS with monomers like acrylamide (B121943) (AAm) and chloromethylstyrene (CMS). researchgate.net These copolymers can then undergo post-polymerization modification; for instance, the acrylamide units can be converted to vinylamine, and the chloromethylstyrene units can be N-alkylated to introduce primary amine groups, resulting in polyampholytic copolymers. researchgate.net

Copolymerization of NaSS with hydrophobic monomers like styrene can produce amphiphilic copolymers. mdpi.com These have been used as templates for the synthesis of other materials, such as PEDOT:P(SS-co-St) particles for heat-shielding applications. mdpi.com To achieve better control over the copolymer structure, protected styrene sulfonate monomers can be copolymerized with styrene via ATRP, followed by deprotection. tandfonline.com This method allows for the synthesis of well-defined block copolymers. mdpi.com Additionally, copolymerization with N-substituted maleimide (B117702) monomers via radical polymerization has been explored to enhance properties like dispersibility for carbon nanotubes. google.com

Control of Molecular Weight and Dispersity in this compound Synthesis

Controlling the molecular weight (Mn) and polydispersity index (PDI or Ð) is crucial for tailoring the physical and chemical properties of NaPSS for specific applications. While conventional free radical polymerization often results in polymers with high PDI values (typically greater than 2), several advanced methods have been developed to synthesize NaSS polymers with well-defined chain lengths and narrow molecular weight distributions (low PDI). mdpi.comresearchgate.net

Reversible-deactivation radical polymerization (RDRP) techniques are highly effective for this purpose. researchgate.netresearchgate.net Atom Transfer Radical Polymerization (ATRP) has been shown to produce NaPSS with very low PDI values, as low as 1.02, and high molecular weights, up to 900,000 g/mol . morressier.com Similarly, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is well-established for producing NaPSS with dispersity values around 1.1. nih.gov

In these controlled polymerizations, reaction parameters play a significant role. For aqueous RDRP, factors such as pH, sodium chloride concentration, and the use of a methanol cosolvent can be varied to control the molecular weight across a broad range (e.g., 20,000 to 400,000 g·mol⁻¹) while maintaining low dispersity (Ð ≈ 1.05–1.3). researchgate.net

Interestingly, even inexpensive free radical polymerization can be adapted to achieve good control. By using a water/N,N-dimethylformamide (DMF) solvent mixture, the dispersity of NaPSS initiated by benzoyl peroxide can be significantly reduced. mdpi.com As the proportion of DMF in the solvent mixture increases, the PDI decreases, reaching values as low as 1.15. This effect is attributed to a "solubility controlled" mechanism, where the growing polymer chain precipitates at a thermodynamic limiting molecular weight. mdpi.com The use of chain transfer agents, such as α-MSD, in conventional free radical copolymerization of styrene and maleimide derivatives has also proven effective for regulating molecular weight. mdpi.com

Table 1: Comparison of Polymerization Methods for this compound (NaPSS) Synthesis

| Polymerization Method | Key Features | Typical Polydispersity Index (PDI/Ð) | Molecular Weight (Mn) Control | Reference |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Uses protected monomers; allows for block copolymers. | 1.02 - 1.3 | High, controlled by monomer/initiator ratio and conditions. | researchgate.netmorressier.com |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Well-established for aqueous conditions; uses a chain transfer agent. | ~1.1 | Good, allows for targeted molecular weights. | nih.gov |

| "Solubility Controlled" Free Radical Polymerization | Inexpensive initiator (BPO); uses Water/DMF solvent mixture. | 1.15 - 1.85 | Fair, controlled by solvent ratio and solubility limits. | mdpi.com |

| Emulsion Polymerization | Produces cross-linked particles/beads. | Not typically reported for linear chains. | Particle size controlled by cross-linker/emulsifier concentration. | acs.orgresearchgate.net |

Structural Characterization and Morphological Analysis of Sodium Polystyrene Sulfonate

Spectroscopic Analysis of Sodium Polystyrene Sulfonate

Spectroscopic methods are instrumental in probing the molecular structure of SPS. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectrometry each offer unique information about the chemical bonding, molecular vibrations, and electronic transitions within the polymer.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The introduction of the sulfonate group onto the polystyrene backbone results in characteristic absorption bands. A notable band appears around 3450 cm⁻¹, which is attributed to the hydrogen-bonded -OH group of the sulfonic acid. researchgate.net The successful sulfonation is further confirmed by the emergence of distinct peaks at approximately 1176, 1129, and 1035 cm⁻¹. researchgate.net

Other important vibrations include those related to the aromatic ring and the polymer backbone. For instance, peaks in the range of 1607 to 1263 cm⁻¹ can be associated with the stretching of C=C bonds and bending vibrations of methyl or methylene (B1212753) groups. mdpi.com The out-of-plane bending vibration of C-H bonds on the benzene (B151609) ring is indicated by absorption peaks around 825 and 671 cm⁻¹. mdpi.com The symmetric and asymmetric vibrations of the SO₃ group are represented by peaks near 1397 and 1510 cm⁻¹, respectively, while a peak at 642 cm⁻¹ can indicate the C-H stretching vibration. nih.gov

Table 1: Characteristic FTIR Peaks of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3450 | Hydrogen-bonded -OH of sulfonic acid group | researchgate.net |

| ~1510 | Asymmetric vibration of SO₃ group | nih.gov |

| ~1397 | Symmetric vibration of SO₃ group | nih.gov |

| 1176, 1129, 1035 | Characteristic bands of sulfonation | researchgate.net |

| 1008, 1036 | Sulfonate group | nih.gov |

| 825, 671 | C-H out-of-plane bending on benzene ring | mdpi.com |

| ~642 | C-H stretching vibration | nih.gov |

Raman Spectroscopy for Structural Insights

Raman spectroscopy provides complementary information to FTIR, offering insights into the molecular structure of sulfonated polystyrene resins. researchgate.net It is particularly useful for analyzing these resins in their hydrated state. researchgate.net Key molecular vibrations characteristic of sulfonates and their undissociated acids can be identified. researchgate.net For instance, a peak at 1002 cm⁻¹ can be attributed to the sulfonate group. researchgate.net Studies have used Raman spectroscopy to quantitatively determine the degree of dissociation of the sulfonic acid groups as a function of their concentration. researchgate.net The technique can also detect changes in the polymer structure upon interaction with other molecules. nih.gov

UV-Vis Spectrometry for Electronic Structure Analysis

UV-Vis spectrometry is employed to study the electronic structure of this compound and its interactions in solution. The absorption spectra of SPS can reveal changes in its conformation in the presence of other substances, such as ionic liquids. researchgate.net These changes can affect the electronic transitions within the polymer, leading to shifts in the absorption peaks. researchgate.net For example, the interaction between SPS and certain ionic liquids can cause a decrease in the absorption intensity, indicating a change in the polymer's conformation. researchgate.net The maximum absorption wavelengths for various drugs that may interact with SPS have also been determined using UV-Vis spectroscopy to facilitate quantitative analysis of their adsorption onto the polymer. jst.go.jp Furthermore, UV-Vis spectrophotometry has been used to examine the dispersion of single-walled carbon nanotubes by this compound, indicating the stability of the suspension. mdpi.com

Microscopic and Nanoscopic Characterization

Microscopic and nanoscopic techniques are essential for visualizing the morphology and structure of this compound at different scales. Scanning electron microscopy (SEM) reveals details about particle shape and size, while ellipsometry is used to characterize thin films and interfacial layers.

Scanning Electron Microscopy (SEM) for Particle Morphology and Size Distribution

Scanning electron microscopy (SEM) is a critical tool for examining the surface morphology and particle size of this compound. SEM images have shown that the morphology of SPS can vary significantly depending on factors such as the degree of sulfonation and the presence of other components. nih.gov For instance, at low sulfonation levels (1.1 and 2.4 mol%), SPS can form sphere-shaped aggregates with average sizes of 90 nm and 77 nm, respectively. nih.gov As the sulfonate content increases to 4.6 mol% and 10.8 mol%, these aggregates become smaller (20-30 nm) and pack closely together, creating a rough surface with small pores. nih.gov At even higher sulfonation (15.6 mol%), the surface becomes smoother, and flat films are formed. nih.gov

SEM analysis has also been used to characterize the morphology of SPS microspheres prepared for specific applications, revealing information about their shape regularity and pore distribution. google.com In other studies, SEM has been used to observe the morphology of SPS in different environments, such as in the presence of oil, where the structure can become more complex than simple spherical particles. dntb.gov.ua Furthermore, SEM has been employed to visualize the distribution of SPS particles within composite membranes. mdpi.com

Ellipsometry for Thin Film and Interfacial Layer Structure

Ellipsometry is a highly sensitive optical technique used to determine the thickness and refractive index of thin films. nih.gov It is particularly valuable for studying the adsorption of polymers like polystyrene onto surfaces from solution. nih.gov Ellipsometry allows for in-situ measurements, providing information about the swollen polymer film at the solid-solution interface. nih.gov Studies on polystyrene have shown that the thickness of the adsorbed layer can increase with solution concentration, eventually reaching a plateau. nih.gov

This technique is also crucial for characterizing the interfacial layers in more complex systems. For example, in organic light-emitting diode (OLED) devices, where polymers like poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) are used as a hole transport layer, spectroscopic ellipsometry can determine the thickness of the layer and provide insights into the degree of intermixing at the interfaces. mdpi.com Ellipsometry is a powerful, non-destructive method for characterizing thin films and surfaces, capable of measuring film thicknesses with sub-nanometer resolution in some cases. mdpi.comoplanchina.com

Vibrational Sum-Frequency Generation (SFG) for Interfacial Molecular Structure

Vibrational Sum-Frequency Generation (SFG) spectroscopy is a powerful surface-specific technique used to investigate the molecular structure of interfaces. researchgate.netnih.gov This method provides information on the orientation and ordering of molecules at an interface by probing their vibrational signatures. researchgate.netnih.gov For this compound (PSSNa), SFG has been instrumental in understanding its behavior at various interfaces, such as air-water and solid surfaces.

Studies using SFG have revealed that at the air-water interface, PSSNa exhibits significant surface activity, which can be influenced by the addition of salts like calcium chloride (CaCl₂). nih.govacs.org In the absence of added salt, the neat polyelectrolyte shows little surface activity at low concentrations. rsc.org However, the presence of other surface-active molecules can induce its adsorption to the interface. rsc.org

The SFG spectra of PSSNa show distinct vibrational bands corresponding to different parts of the molecule. For instance, C-H stretching vibrations are observed in the 2800–3070 cm⁻¹ region. nih.gov Specific bands can be attributed to:

2850 cm⁻¹ : CH₂ symmetric stretching vibrations nih.gov

2915-2920 cm⁻¹ : CH₂ antisymmetric stretching vibrations researchgate.netnih.gov

3060 cm⁻¹ : Aromatic C-H stretching vibrations from the phenyl ring researchgate.netnih.govrsc.org

The orientation of the phenyl rings of PSSNa at an interface can be determined by analyzing the SFG spectra. researchgate.net For spin-coated PSSNa films, the orientation of the phenyl rings has been investigated, providing insights into the surface structure of this widely used polymer. researchgate.net

Furthermore, SFG has been used to study the interaction of PSSNa with other molecules at interfaces. For example, in mixtures with cationic surfactants, SFG data indicates the formation and adsorption of surfactant/polyelectrolyte complexes at the air-water interface. rsc.org The intensity of the SFG signal from interfacial water molecules can also provide information about the net charge at the interface. nih.govacs.org For instance, the presence of PSS polyanions at the air-water interface leads to electric-field-induced contributions to the SFG spectra of interfacial water. nih.govacs.org

Polymer Conformation and Solution Behavior

The conformation of this compound in solution is highly dependent on factors such as ionic strength, polymer concentration, and molecular weight. researchgate.netoptica.org These factors dictate the polymer's behavior, influencing its hydrodynamic and viscoelastic properties.

The viscoelastic properties of this compound (NaPSS) solutions, characterized by the elastic modulus (G') and viscous modulus (G''), are significantly influenced by polymer concentration and molecular weight. optica.orgnih.govspiedigitallibrary.org Microrheology techniques, such as optical tweezers and diffusing wave spectroscopy (DWS), have been employed to probe these properties at a microscopic level. nih.govspiedigitallibrary.orgaip.org

Studies using oscillatory optical tweezers have investigated the microrheological properties of NaPSS solutions across a range of concentrations. optica.orgnih.gov These studies reveal structural changes as the polymer concentration increases from dilute to semi-dilute regimes. optica.org The experimental data can be interpreted using models like the Maxwell and Rouse models, which describe transient network characteristics and micelle formation in different concentration regimes. optica.orgnih.gov

Diffusing wave spectroscopy has also been used to characterize the viscoelasticity of NaPSS solutions. spiedigitallibrary.org Research has shown that for a given concentration, both the elastic and viscous moduli, as well as the polymer disentanglement time, increase with increasing molecular weight. spiedigitallibrary.org Furthermore, at a constant molecular weight, the viscous modulus and disentanglement time increase with molecular concentration, while the elastic modulus shows less sensitivity. spiedigitallibrary.org The inclusion of branches in the polymer structure can dramatically affect rheological properties, increasing viscoelasticity due to additional interpolymer entanglements. aip.org

The table below summarizes findings on the viscoelastic properties of NaPSS solutions:

| Technique | Molecular Weight (kDa) | Concentration Range | Key Findings |

| Oscillatory Optical Tweezers | 70 | 0.001 mM to 10 mM | Reveals structural changes from dilute to semi-dilute regimes. optica.orgnih.gov |

| Diffusing Wave Spectroscopy | 70 and 200 | 10⁻⁴ M to 10⁻³ M | G', G'', and disentanglement time increase with molecular weight. spiedigitallibrary.org |

| Steady Shear Rheology | Varied | Semidilute, salt-free | Specific viscosity scales with the degree of polymerization as ηsp ∝ N1.24±0.08. d-nb.info |

This compound (PSS) exhibits notable surface activity, a behavior influenced by its molecular structure and the surrounding environment. nih.govacs.orgresearchgate.net The partial hydrophobicity of the PSS backbone, potentially arising from incomplete sulfonation during synthesis, is a key contributor to its surface activity. nih.govacs.orgresearchgate.net

At the air-water interface, PSS can form a layered structure. It is proposed that the hydrophobic segments of the polymer chain orient themselves directly at the interface in loops, while the hydrophilic, sulfonated portions extend into the aqueous subphase as tails. nih.govacs.org The addition of counterions, such as Ca²⁺, can significantly alter this interfacial assembly. The condensation of these ions onto the PSS chain leads to a collapse of the tails and the potential formation of intermolecular bridges, which in turn enhances the surface excess of the polymer. nih.govacs.org

Neutron reflectivity studies have provided detailed profiles of PSS at the air-water interface, revealing a dense layer at the surface followed by a more diffuse layer extending into the bulk solution. osti.gov The amount of adsorbed polymer increases with both salt concentration and molecular weight. osti.gov

The interaction of PSS with other molecules, such as surfactants, further modifies its interfacial behavior. In mixtures with cationic surfactants like cetyltrimethylammonium bromide (CTAB), PSS forms complexes that are more surface-active than the individual components. rsc.orgresearchgate.net SFG spectroscopy has been used to confirm the presence of these complexes at the air-water interface. rsc.org The assembly of PSS can also be observed at solid-liquid interfaces, such as on the surface of single-walled carbon nanotubes, where it can adopt a spherically collapsed conformation. mdpi.com

The conformation of this compound (NaPSS) in aqueous solutions is highly sensitive to the ionic strength of the medium. researchgate.net In salt-free or low ionic strength solutions, the electrostatic repulsion between the negatively charged sulfonate groups along the polymer backbone leads to a highly extended, rod-like conformation. researchgate.netaip.org As the ionic strength increases with the addition of salt (e.g., NaCl), the charges on the polymer chain are screened by the counterions. researchgate.net This screening effect diminishes the intramolecular repulsion, causing the polymer chain to transition from a rigid rod to a more flexible coil, and eventually to a globular conformation at very high salt concentrations. researchgate.net

Fluorescence correlation spectroscopy (FCS) has been employed to study the conformation of single PSS chains at extreme dilution. aip.orgaip.org These studies have provided direct evidence for the contraction and re-expansion of individual polymer chains upon the addition of counterions of different valencies. aip.org For example, the addition of monovalent (Cs⁺), divalent (Ca²⁺), and trivalent (La³⁺) ions can induce chain contraction. aip.org

The table below summarizes the conformational changes of NaPSS in response to varying ionic strengths, as determined by different experimental techniques.

| Technique | Condition | Observed Conformation |

| Viscometry and Light Scattering | Increasing ionic strength | Rigid rod → Coil → Globular researchgate.net |

| Fluorescence Correlation Spectroscopy | Addition of Cs⁺, Ca²⁺, La³⁺ | Chain contraction and re-expansion aip.org |

| Small Angle Neutron Scattering (SANS) | Increasing added salt concentration | Chain size monotonically decreases polyelectrolyte.scienceresearchgate.net |

| Force Measurements (AFM) | Physisorbed on a surface | Brush-like conformation that swells and shrinks with salt concentration acs.org |

It is important to note that even in salt-free solutions, where a rod-like conformation is expected, some studies using techniques like NMR have suggested a swelled coil conformation, indicating the complexity of the system. aip.org Furthermore, studies on PSS layers physisorbed onto surfaces have shown a brush-like conformation, where the layer thickness reversibly swells and shrinks with changes in the salt concentration. acs.org

Cross-linking Density and its Influence on Polystyrene Sulfonate Structure

The introduction of cross-links into the polystyrene sulfonate structure significantly impacts its physical and chemical properties. The cross-linking agent, commonly divinylbenzene (B73037) (DVB), creates a three-dimensional network, influencing particle size, ion exchange capacity, and swelling behavior. researchgate.netacs.org

Studies have shown that the average particle diameter of cross-linked polystyrene sulfonate nanoparticles can increase with a higher concentration of DVB in the feed during emulsion polymerization. researchgate.netacs.org However, there are also reports suggesting that increasing cross-linking density can lead to a decrease in particle size, indicating that the effect can be dependent on the specific synthesis conditions. researchgate.net

The degree of sulfonation and, consequently, the ion exchange capacity (IEC) are also affected by the cross-linking density. A higher degree of cross-linking can hinder the sulfonation process, resulting in a lower sulfur content and reduced IEC. researchgate.net For instance, in one study, a hyper-cross-linked polymer with the highest cross-linking density exhibited a sulfur content approximately two times lower than that of a polymer with a lower cross-linking density. researchgate.net Conversely, increasing the content of the sulfonated monomer (sodium styrene (B11656) sulfonate) in the feed can lead to a higher IEC. researchgate.netacs.org

The presence of cross-linking also affects the thermal properties and water uptake of the material. Cross-linked poly(styrenesulfonic acid) membranes are being explored for applications such as proton exchange membranes in fuel cells, where a high density of sulfonic acid groups is desirable for high proton conductivity. acs.org The synthesis of such membranes often involves the polymerization of a monomer with a protected sulfonic acid group, followed by deprotection, to achieve a high and homogeneous sulfonation level within the cross-linked structure. acs.org

The table below presents data on the influence of cross-linking and sulfonation on the properties of polystyrene sulfonate.

| Parameter Varied | Effect on Property |

| Increasing DVB concentration | Increased average particle diameter researchgate.netacs.org |

| Increasing cross-linking density | Decreased efficiency of post-synthetic sulfonation researchgate.net |

| Increasing sodium styrene sulfonate content | Increased ion exchange capacity researchgate.netacs.org |

X-ray Diffraction (XRD) for Crystalline and Amorphous Domains

X-ray diffraction (XRD) is a fundamental technique for characterizing the solid-state structure of materials, including polymers like this compound (sPS). researchgate.netscitepress.orgresearchgate.net XRD patterns provide insights into the arrangement of polymer chains, distinguishing between ordered crystalline domains and disordered amorphous regions. drawellanalytical.com

For polystyrene and its sulfonated derivatives, XRD analysis typically reveals a predominantly amorphous nature. researchgate.netscitepress.orgresearchgate.net Pure polystyrene exhibits a broad diffraction peak, often referred to as an amorphous halo, which is characteristic of materials lacking long-range order. researchgate.netdrawellanalytical.com The position of this broad peak provides information about the average distance between neighboring polymer chains. drawellanalytical.com

When polystyrene is sulfonated, the resulting sPS also generally shows an amorphous pattern. researchgate.netscitepress.orgresearchgate.net However, some studies have observed the appearance of small, broad peaks in the XRD patterns of sPS that are not present in the non-sulfonated polymer. researchgate.net For example, a peak at a 2θ angle of around 9.3° has been attributed to the presence of sulfur, and it has been suggested that a degree of crystallinity can arise from the association of the sulfonated polystyrene chains. researchgate.net

The blending of sPS with other polymers and the subsequent analysis by XRD can provide information about the compatibility and structure of the blend. scitepress.orgresearchgate.net In blends of sPS with maleated natural rubber, for instance, the XRD diffractogram shows features characteristic of both the amorphous sPS and the other components of the blend. scitepress.orgresearchgate.net The intensity of the diffraction peaks can be used to assess the degree of interaction and the resulting crystallinity of the blend. scitepress.orgresearchgate.net

The table below summarizes the typical XRD features of polystyrene and its sulfonated form.

| Material | Typical XRD Features | Interpretation |

| Polystyrene (PS) | Broad amorphous halo (e.g., at 2θ ≈ 20.44°) researchgate.net | Amorphous structure researchgate.netscitepress.orgresearchgate.net |

| Sulfonated Polystyrene (sPS) | Broad amorphous halo (e.g., at 2θ ≈ 19.4°) scitepress.orgresearchgate.net and sometimes small, broad peaks (e.g., at 2θ ≈ 9.3°) researchgate.net | Predominantly amorphous, with potential for some short-range order due to sulfonate group interactions. researchgate.net |

It is important to note that for semi-crystalline polymers, XRD can be used to determine the crystallinity index, which is the percentage of crystalline material in the sample. drawellanalytical.com This is typically calculated from the ratio of the area under the crystalline peaks to the total scattered area (crystalline plus amorphous). drawellanalytical.com While sPS is largely amorphous, any observed crystalline features can be significant for understanding its structure-property relationships.

Fundamental Ion Exchange and Adsorption Mechanisms of Sodium Polystyrene Sulfonate

Principles of Cation Exchange Resin Functionality

Sodium polystyrene sulfonate operates as a strong acid cation-exchange resin. alfa-chemistry.comgbiosciences.com The functionality is derived from the numerous sulfonate (-SO₃⁻) groups attached to the polymer matrix. alfa-chemistry.com These groups are strongly acidic and remain ionized across a wide pH range (0-14). m-chemical.co.jp In its sodium form, each negatively charged sulfonate group is associated with a mobile sodium ion (Na⁺).

The mechanism of ion exchange is a reversible chemical reaction based on the relative affinity of the resin for different cations. m-chemical.co.jp When the resin is introduced into an environment containing other cations, such as potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), it will exchange its sodium ions for these other cations. nih.gov This process occurs primarily in the large intestine, where the resin releases sodium ions into the intestinal lumen and binds available cations from the intestinal contents. fda.gov The polymer itself is not absorbed into the bloodstream and is eventually eliminated from the body in the feces, carrying the newly bound cations with it. wikipedia.org This fundamental principle is also applied in other fields, such as water softening, where this compound resins are used to remove "hard" ions like Ca²⁺ and Mg²⁺ from water by exchanging them for Na⁺. wikipedia.org

Selectivity of this compound for Various Cations

The cation-exchange action of this compound is not entirely selective for a single type of ion. nih.govfda.gov While it is used clinically to bind potassium, the resin will also exchange its sodium ions for other cations present in the gastrointestinal tract, including calcium and magnesium. nih.gov

Order of Affinity of Specific Ions to Polystyrene Sulfonate Resin

The strength of adsorption, or affinity, of the polystyrene sulfonate resin for a cation depends on the specific ion. For strongly acidic cation exchangers like sulfonated polystyrene, the selectivity is influenced by both the charge (valence) and the size of the ion. Generally, the affinity of the resin for an ion increases as its valence increases. For ions of the same valence, affinity increases with a higher atomic number. m-chemical.co.jp

Based on these principles, the general order of selectivity is as follows:

Al³⁺ > Ca²⁺ > Mg²⁺ > K⁺ > Na⁺ > H⁺

This indicates that the resin has a higher affinity for potassium ions than for the sodium ions it carries, which drives the exchange process. jst.go.jp However, it also shows a higher affinity for divalent cations like calcium and magnesium, meaning it will readily bind these ions as well, potentially leading to their depletion from the body. nih.govfda.gov

Influence of Ion Concentration on Exchange Efficiency

The efficiency of the ion exchange process is not constant and is influenced by the concentration of competing ions in the local environment. nih.govfda.gov The theoretical in vitro potassium exchange capacity is approximately 3.1 mEq per gram of resin. fda.gov However, the actual in vivo capacity is significantly lower, typically estimated to be around 1 mEq of potassium per gram of resin. wikipedia.orgfda.gov

This discrepancy is largely due to the presence of other cations in the gastrointestinal tract, particularly calcium and magnesium, which compete with potassium for the binding sites on the resin. nih.gov The higher the concentration of these competing ions, the lower the effective binding capacity for potassium. The exchange process is most effective in the large intestine, partly because this segment of the intestine actively excretes potassium, leading to a higher local concentration available for exchange. fda.gov

| Condition | Potassium Exchange Capacity (mEq/g of resin) | Primary Reason for Value |

|---|---|---|

| In Vitro | ~3.1 | Ideal conditions with no competing cations. |

| In Vivo | ~1.0 (variable) | Competition from other cations (e.g., Ca²⁺, Mg²⁺) in the gastrointestinal tract. |

Kinetics of Ion Exchange Processes

Research on the adsorption behavior of potassium ions onto this compound has shown that the kinetics can be described by a pseudo-second-order model. jst.go.jpresearchgate.net This kinetic model suggests that the rate-limiting step may be the chemisorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. jst.go.jp This implies that the binding is not solely a physical diffusion process but involves a chemical reaction at the active sites.

Counterion Condensation Theory in Polyelectrolyte Systems

This compound is a type of charged polymer known as a polyelectrolyte. The behavior of the ions surrounding such charged polymers in a solution can be described by the counterion condensation theory, primarily developed by Manning. wikipedia.orgaps.org This theory posits that if the linear charge density on a polymer chain is sufficiently high, it creates a strong electrostatic field that attracts the oppositely charged counterions (in this case, Na⁺) so powerfully that a fraction of them "condense" onto the polymer backbone. aps.org

This condensation is an equilibrium state where the condensed counterions remain closely associated with the polymer chain, effectively neutralizing a portion of its charge. aps.org The remaining, uncondensed ions form a diffuse ionic atmosphere around the polymer. This phenomenon occurs when the electrostatic attraction energy between the charged groups on the polymer and the counterions significantly exceeds the thermal energy (kₒT) that would otherwise cause the ions to disperse randomly throughout the solution. wikipedia.org

Bjerrum Length and Ionic Preconcentration at Polystyrene Sulfonate Surfaces

The key parameter in determining whether counterion condensation will occur is the relationship between two distances: the average separation between charges on the polymer chain and a fundamental physical constant known as the Bjerrum length (λₒ). wikipedia.org The Bjerrum length is defined as the distance at which the electrostatic energy between two elementary charges equals the thermal energy. In water at room temperature, the Bjerrum length is approximately 7 Å (0.7 nm). wikipedia.org

Condensation is predicted to happen when the Bjerrum length is greater than the average distance between the charged sulfonate groups on the polystyrene chain. wikipedia.org For polystyrene sulfonate, this charge spacing is typically in the range of 2.5 Å. aps.org Since the Bjerrum length (7 Å) is significantly larger than the charge spacing (~2.5 Å), the conditions for counterion condensation are met.

This condensation results in a high local concentration, or "preconcentration," of counterions at the surface of the polystyrene sulfonate polymer. This layer of condensed counterions effectively screens the polymer's charge and influences its interactions with other ions and molecules in the solution.

Impact of Temperature and Counterion Concentration on Condensation

The phenomenon of counterion condensation in this compound solutions is significantly influenced by both temperature and the concentration of counterions. rsc.orgresearchgate.net Investigations using electrical conductivity have shown that the extent of counterion condensation is affected by the concentration and molecular weight of the polyelectrolyte, the concentration of added electrolytes, and the ambient temperature. rsc.orgresearchgate.net

An increase in temperature generally leads to a decrease in the fraction of condensed counterions. This is attributed to the increased thermal energy of the counterions, which allows them to overcome the electrostatic attraction of the charged polymer chain more easily. The dielectric constant of the medium and the hydration behavior of the counterions also play a role in this process. researchgate.net

The concentration of counterions, often manipulated by adding a simple salt like sodium chloride, also has a marked effect. As the concentration of the added electrolyte increases, the electrostatic interactions between the polyion and its counterions are altered, which in turn affects the degree of counterion condensation. rsc.orgresearchgate.net The interplay between the polymer's molecular weight and the added electrolyte concentration further modulates this behavior. rsc.orgresearchgate.net

| Factor | Effect on Counterion Condensation | Underlying Mechanism |

|---|---|---|

| Temperature Increase | Decreases condensation | Increased kinetic energy of counterions overcomes electrostatic attraction. |

| Increased Counterion (e.g., NaCl) Concentration | Modifies condensation | Alters electrostatic screening and interactions between the polymer and counterions. |

| Polymer Molecular Weight | Influences condensation | Affects the overall charge density and conformation of the polymer chain. |

Mechanisms of Adsorption Beyond Ion Exchange

While ion exchange is the primary mechanism of action for this compound, other intermolecular forces contribute to its adsorptive capabilities. These secondary mechanisms can influence the binding of various molecules, including those that are not cationic.

The polystyrene backbone of the resin is inherently hydrophobic. This characteristic allows for hydrophobic interactions to play a role in the adsorption of certain molecules. researchgate.net This type of interaction is crucial in aqueous environments, where hydrophobic molecules tend to associate with the nonpolar polymer backbone to minimize their contact with water. fishersci.com The adsorption of non-ionic surfactants onto polystyrene surfaces, for example, is driven by these hydrophobic forces. researchgate.net The strength of these interactions can be influenced by the presence of dissolved gases in the solution, which can affect the formation of nanobubbles on the hydrophobic surface. rsc.org

Beyond the direct exchange of cations, the highly charged nature of the sulfonate groups facilitates other electrostatic interactions. The polymer can interact with cationic species that are not its primary target, such as certain drugs, through these electrostatic forces. researchgate.netresearchgate.net For instance, the adsorption of cationic drugs like amlodipine has been observed with this compound. researchgate.net These interactions can also lead to the formation of nano-aggregates when the polymer interacts with cationic surfactants. researchgate.net

Effect of pH and Ionic Strength on Ion Exchange and Adsorption Behavior

The pH of the environment can influence the charge of both the adsorbent and the species it binds. For this compound, a strong acidic cation exchanger, its sulfonate groups remain ionized over a wide pH range. However, the charge of the target species can be pH-dependent. Studies on the binding of iron showed that while there was high binding at both pH 2 (98%) and pH 7 (95%), there was a slight decrease at the higher pH. nih.gov The adsorption of certain drugs onto the resin has also been shown to be pH-dependent, with higher adsorption observed at pH 6.8 for some compounds. researchgate.net This is because the ionization state of the drug, and thus its potential for ionic interaction, is governed by the solution's pH relative to the drug's pKa. nih.gov

Ionic strength, which is a measure of the total concentration of ions in a solution, also plays a significant role. An increase in ionic strength can lead to increased competition for the ion exchange sites on the resin. nih.gov This can potentially reduce the binding efficiency of the target ion. For example, the presence of other cations can compete with the target ion for binding to the sulfonate groups. In the context of protein adsorption on ion-exchange materials, increasing ionic strength can sometimes have a minimal effect on the binding itself but can influence the orientation of the bound protein. nih.gov

Modeling of Ion Exchange Capacity and Binding Efficiency

The ion exchange capacity and binding efficiency of this compound can be described and predicted using various theoretical models. One of the foundational theories in this area is Manning's counterion condensation theory. mdpi.com This theory is used to describe the thermodynamic behavior of polyelectrolyte solutions and can be adapted to model ion-exchange polymers. mdpi.com

Manning's model and its derivatives can be effective in predicting ion activity coefficients within the polymer matrix, particularly within specific concentration ranges. mdpi.com However, empirical parameters are often added to the model to improve its accuracy and applicability to specific ion-exchange systems. mdpi.com For instance, modifications to Manning's model have been shown to significantly improve the correlation with experimental data for ion activity coefficients in cross-linked polystyrene anion-exchange membranes. mdpi.com

The adsorption kinetics, which describe the rate of adsorption, can often be fitted to pseudo-second-order models. researchgate.net This has been observed in the adsorption of certain drugs onto this compound. researchgate.net Isotherm models, such as the Langmuir isotherm, are also used to describe the equilibrium state of adsorption, as seen in the adsorption of polystyrene nanoplastics onto activated carbon, a process that also involves electrostatic and other interactions. nih.gov

| Model/Theory | Application | Description |

|---|---|---|

| Manning's Counterion Condensation Theory | Thermodynamics of Ion Exchange | Describes the behavior of counterions around a charged polymer chain. Used to predict ion activity coefficients. |

| Pseudo-second-order Model | Adsorption Kinetics | Describes the rate at which a substance is adsorbed onto the resin. |

| Langmuir Isotherm | Adsorption Equilibrium | Describes the relationship between the concentration of a substance in solution and the amount adsorbed onto the resin at equilibrium. |

Compound Names

| Compound Name |

|---|

| This compound |

| Sodium chloride |

| Amlodipine |

| Iron |

Interactions of Sodium Polystyrene Sulfonate with Diverse Chemical Species and Systems

Polyelectrolyte-Ionic Liquid Interactions

The interaction between sodium polystyrene sulfonate and ionic liquids (ILs) in aqueous solutions is a subject of considerable scientific interest. These interactions are primarily driven by the electrostatic attraction between the negatively charged sulfonate groups of the polyelectrolyte and the organic cations of the ionic liquid.

Conductometric measurements are a powerful tool for investigating the behavior of polyelectrolytes in the presence of ionic liquids. Studies on aqueous solutions of this compound with imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), reveal key aspects of their interaction. The electrical conductance of these systems is influenced by factors like the concentration of the ionic liquid and the temperature. researchgate.net

As the concentration of [BMIm]Br increases, it screens the electrostatic repulsions between the charged sulfonate groups along the polyelectrolyte backbone. This screening effect leads to a decrease in the intrinsic viscosity of the NaPSS solution. researchgate.net Furthermore, conductivity measurements show that the fraction of uncondensed counterions on the polyelectrolyte chain decreases as the concentration of the ionic liquid rises. researchgate.net

The molar conductivity of the ionic liquid in the presence of NaPSS can be analyzed using conductivity equations like the Quint-Viallard (QV) model. This analysis allows for the determination of important parameters such as the limiting molar conductivities (Λ⁰) and the association constant (Kₐ), which quantifies the extent of ion pairing between the ionic liquid cation and the sulfonate group.

| Concentration of [BMIm]Br (mol·L⁻¹) | Fraction of Uncondensed Counterions (Φ) |

|---|---|

| 0.0000 | 0.35 |

| 0.0005 | 0.31 |

| 0.0010 | 0.28 |

| 0.0020 | 0.25 |

| 0.0030 | 0.22 |

Data derived from conductometric studies illustrating the decrease in free counterions with increasing ionic liquid concentration. researchgate.net

To gain a deeper understanding of the specific forces at play, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed. These computational methods can elucidate the nature and strength of non-covalent interactions between the polystyrene sulfonate anion ([PSS]⁻) and the ionic liquid cation (e.g., [BMIm]⁺).

Temperature has a pronounced effect on the interactions within polyelectrolyte-ionic liquid systems. For aqueous solutions of NaPSS and [BMIm]Br, electrical conductance measurements performed at different temperatures (e.g., 288.15 K, 298.15 K, and 308.15 K) show that the molar conductivity of the ionic liquid increases with rising temperature. researchgate.net

This increase in conductivity is attributed to the enhanced mobility of ions and a potential decrease in solvent viscosity at higher temperatures. Conversely, the fraction of uncondensed counterions on the polyelectrolyte tends to decrease as the temperature increases, suggesting stronger association or binding between the PSS⁻ and [BMIm]⁺ ions. researchgate.net As temperature rises, the ion-ion interactions can become more dominant compared to the hydrogen bonding interactions with water, leading to changes in aggregation behavior. nih.gov

Thermodynamic parameters can be derived from the temperature dependence of the association constant. The process of ion pair formation is often found to be endothermic. mdpi.com Additionally, the activation enthalpy of charge transport can be calculated, providing insight into the energy barriers for ion movement within the system. researchgate.netresearchgate.net

| Temperature (K) | Limiting Molar Conductivity (Λ⁰) (S·cm²·mol⁻¹) |

|---|---|

| 288.15 | 85.6 |

| 298.15 | 104.2 |

| 308.15 | 124.5 |

Data illustrating the direct relationship between temperature and the limiting molar conductivity of an ionic liquid in a polyelectrolyte solution. researchgate.net

Polystyrene Sulfonate-Surfactant Mixtures at Interfaces

The combination of this compound with oppositely charged surfactants, such as the cationic surfactant hexadecyltrimethylammonium bromide (CTAB), leads to the formation of complexes that are highly surface-active. These mixtures are of great interest for their ability to modify and stabilize interfaces, such as the air-water interface.

At the air-water interface, NaPSS and CTAB form complex structures that have been investigated using techniques like vibrational sum-frequency generation (SFG), tensiometry, and ellipsometry. nih.govacs.org When NaPSS is added to a CTAB solution, PSS⁻/CTA⁺ complexes begin to form and adsorb at the interface, displacing free CTA⁺ surfactant molecules. nih.govacs.org

The structure of the adsorbed layer is highly dependent on the relative concentrations of the polyelectrolyte and the surfactant. Near equimolar concentrations, the electrostatic repulsion at the interface is effectively screened, allowing hydrophobic PSS⁻/CTA⁺ complexes to dominate. nih.govacs.org These complexes tend to aggregate, forming adsorbate layers with the greatest film thickness, surface pressure, and dilatational elasticity. nih.govacs.org SFG studies show a significant decrease in the signal from interfacial water molecules as the charged interface is neutralized by complex formation, indicating a profound change in the interfacial structure. nih.govacs.org

The concentration of the surfactant relative to the polyelectrolyte is a critical parameter that dictates the properties of the air-water interface. In studies where the CTAB concentration is held constant (e.g., at 0.1 mM) and the NaPSS concentration is varied, distinct regimes of interfacial behavior are observed. nih.govacs.org

Low NaPSS Concentration (<0.1 mM): The interface is dominated by free CTA⁺ ions, and the addition of NaPSS begins to form PSS⁻/CTA⁺ complexes that replace them. This leads to an increase in film thickness and surface pressure. nih.govacs.org

Near Equimolar Concentration (≈0.1 mM): The surface pressure and film thickness reach a maximum. At this point, the interface is densely packed with hydrophobic PSS⁻/CTA⁺ complexes, resulting in the highest surface activity and dilatational elasticity. nih.govacs.org

High NaPSS Concentration (>0.1 mM): A significant decrease in surface pressure is observed. nih.govacs.org The interface becomes dominated by an excess of free PSS⁻ polyelectrolytes along with some PSS⁻/CTA⁺ complexes, leading to a loss of the highly ordered and surface-active structure seen at equimolar concentrations. nih.gov

The ionic interaction between PSS and CTAB, and thus the resulting interfacial properties, can be precisely controlled by modulating the polymer-surfactant concentration ratio. researchgate.net

| NaPSS Monomer Concentration (mM) | Film Thickness (nm) | Surface Pressure (mN/m) | Surface Dilatational Storage Modulus (mN/m) |

|---|---|---|---|

| 0.01 | ~1.0 | ~35 | ~45 |

| 0.1 | ~2.8 | ~53 | ~90 |

| 1.0 | ~1.8 | ~38 | ~65 |

| 10.0 | ~1.5 | ~25 | ~55 |

Data derived from ellipsometry, tensiometry, and surface dilatational rheology showing the effect of NaPSS concentration on interfacial properties. nih.gov

Interactions with Dyes and Organic Pollutants

This compound (SPS) demonstrates significant interactions with cationic dyes and certain organic pollutants, primarily through adsorption processes. This interaction is of considerable interest for its potential applications in wastewater treatment and environmental remediation.

Adsorption Mechanisms of Cationic Dyes onto Polystyrene Sulfonate

The primary mechanism governing the adsorption of cationic dyes, such as Methylene (B1212753) Blue, onto this compound is electrostatic interaction. As a polyanion, SPS possesses a high density of negatively charged sulfonate groups along its polymer backbone. Cationic dyes, which are positively charged in aqueous solutions, are electrostatically attracted to these anionic sites. This strong coulombic attraction results in the binding of the dye molecules to the surface of the polystyrene sulfonate.

The adsorption capacity of polystyrene sulfonate for cationic dyes can be substantial. For example, a super-adsorbent hydrogel based on sodium styrenesulfonate exhibited a high adsorption capacity of 1270 mg/g for Methylene Blue. dupont.com The efficiency of dye removal is also influenced by factors such as pH, initial dye concentration, and the specific surface area of the adsorbent.

Role of Sulfonic Groups in Dye Binding

The sulfonic acid groups (-SO₃⁻) are the active sites for the binding of cationic dyes to polystyrene sulfonate. These groups are strong acids and are ionized over a wide pH range, providing a consistent negative charge on the polymer. This high density of anionic functional groups is crucial for the effective adsorption of positively charged dye molecules.

The electrostatic interaction between the negatively charged sulfonate groups and the cationic dye molecules is the principal driving force for the adsorption process. nih.gov As the pH of the solution increases, the deprotonation of any residual acidic groups on the adsorbent surface can increase, leading to a greater negative surface charge and enhanced electrostatic attraction for the cationic dye molecules. This results in a higher adsorption capacity at higher pH values. For example, the removal capacity for Methylene Blue on some sulfonated polystyrenes remained high, between 60% to 98%, over a wide pH range. nih.gov